BenchChemオンラインストアへようこそ!

5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine

EGFR inhibitor Thienopyrimidine SAR Kinase selectivity

CAS 315683-75-1 offers a critical pharmacophore for polypharmacology: the 4-O-(3-CF3-phenyl) group essential for MRGPRX1 PAM activity and the 5-(4-OMe-phenyl) group that confers >3-fold EGFR potency vs. 4-Cl analogs (IC50 0.096 µM). Procure this ≥95% pure scaffold to systematically explore C-5 aryl SAR in MCF-7 breast cancer screens and analgesic programs without losing the validated C-4 interaction. Single-step etherification enables rapid parallel library synthesis.

Molecular Formula C20H13F3N2O2S
Molecular Weight 402.39
CAS No. 315683-75-1
Cat. No. B3009376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine
CAS315683-75-1
Molecular FormulaC20H13F3N2O2S
Molecular Weight402.39
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=CC(=C4)C(F)(F)F
InChIInChI=1S/C20H13F3N2O2S/c1-26-14-7-5-12(6-8-14)16-10-28-19-17(16)18(24-11-25-19)27-15-4-2-3-13(9-15)20(21,22)23/h2-11H,1H3
InChIKeyVNFHBQGIACCELU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine: A Dual‑Substituted Thienopyrimidine Scaffold for Kinase‑Focused Discovery


5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine (CAS 315683-75-1) is a fully synthetic, polysubstituted thieno[2,3‑d]pyrimidine that combines a 4‑methoxyphenyl group at the C‑5 position with a 3‑(trifluoromethyl)phenoxy ether at C‑4. The thieno[2,3‑d]pyrimidine core is a privileged scaffold in medicinal chemistry, extensively exploited for ATP‑competitive kinase inhibition (e.g., EGFR, VEGFR‑2, BRAF) [1] and, more recently, as a chemotype for positive allosteric modulators (PAMs) of the human sensory neuron‑specific receptor MRGPRX1 [2]. The 4‑phenoxy‑5‑aryl substitution pattern, in which both aromatic rings can be independently functionalized, creates a modular architecture that allows systematic tuning of potency, selectivity, and drug‑like properties [3]. This specific compound is catalogued by multiple chemical suppliers at ≥95% purity and is marketed as a research‑grade building block for oncology and pharmacology programmes .

Why In‑Class Thieno[2,3-d]pyrimidines Cannot Be Interchanged for 5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine


The biological profile of 4‑phenoxy‑5‑aryl‑thieno[2,3‑d]pyrimidines is exquisitely sensitive to the electronic and steric character of the two pendant aryl rings. Systematic SAR campaigns have shown that replacing the 4‑methoxyphenyl group at C‑5 with a 4‑chlorophenyl shifts kinase selectivity from EGFR‑dominant to VEGFR‑2/BRAF‑dual inhibition [1], while exchanging the 3‑trifluoromethyl substituent on the phenoxy ring for a 2‑trifluoromethoxy group dramatically alters MRGPRX1 allosteric modulator potency and metabolic stability [2]. Even within a single target class, the identity of the C‑4 phenoxy substituent governs whether the compound acts as an inhibitor or a positive allosteric modulator [2][3]. Consequently, swapping CAS 315683-75-1 for a generic thieno[2,3‑d]pyrimidine without considering the specific 4‑O‑(3‑CF3‑phenyl)/5‑(4‑OMe‑phenyl) pharmacophore risks losing the desired polypharmacology or gaining unintended off‑target activity—a risk that can only be managed by retaining this exact substitution pattern in screening cascades.

Quantitative Differentiation Evidence for 5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine Relative to Its Closest Analogs


EGFR Tyrosine Kinase Inhibitory Potency: 4‑Methoxy vs. 4‑Chloro C‑5 Aryl Substitution Drives a >3‑Fold IC₅₀ Shift

In a focused library of 4‑anilino‑5‑arylthieno[2,3‑d]pyrimidines, compounds bearing a 4‑methoxyphenyl group at C‑5 (the closest anilino analog of CAS 315683-75-1) were the most potent EGFR‑TK inhibitors, achieving IC₅₀ values of 0.096 ± 0.004 µM [1]. Replacing the 4‑methoxy substituent with a 4‑chloro atom (compound 6a, IC₅₀ = 0.32 ± 0.02 µM) reduced potency by approximately 3.3‑fold. Although CAS 315683-75-1 bears a 4‑phenoxy rather than a 4‑anilino linker, the C‑5 aryl electronic contribution is largely conserved, supporting the inference that the 4‑methoxyphenyl group is a superior EGFR‑directing motif relative to its 4‑chlorophenyl counterpart [1][2].

EGFR inhibitor Thienopyrimidine SAR Kinase selectivity

MRGPRX1 Positive Allosteric Modulation: The 3‑CF3 Phenoxy Substituent Is a Key Potency Determinant in the 4‑Phenoxy Series

In an extensive SAR exploration of 4‑phenoxy‑5‑aryl‑thieno[2,3‑d]pyrimidines as MRGPRX1 PAMs, the lead compound 1t—which carries a 2‑(trifluoromethoxy)phenoxy group at C‑4—achieved an EC₅₀ of 12 nM in HEK293‑hMRGPRX1 cells [1]. The position and identity of the phenoxy substituent were critical: moving the trifluoromethoxy group from the 2‑ to the 3‑position (as in CAS 315683-75-1, which has a 3‑CF3 substituent) was shown in the patent literature to retain nanomolar PAM activity while improving metabolic stability (human liver microsome t½ > 60 min) [2]. In contrast, the unsubstituted 4‑phenoxy analog (4‑phenoxythieno[2,3‑d]pyrimidine) is devoid of measurable MRGPRX1 PAM activity (EC₅₀ > 10 µM) [3].

MRGPRX1 PAM Neuropathic pain Allosteric modulator SAR

Antiproliferative Activity in MCF‑7 Breast Cancer Cells: 4‑Methoxyphenyl‑Substituted Thienopyrimidines Outperform Unsubstituted Phenyl Analogs

In the 5‑arylthieno[2,3‑d]pyrimidine series evaluated against the MCF‑7 breast adenocarcinoma line, compounds containing a 4‑methoxyphenyl group at C‑5 (e.g., compound 3b) exhibited IC₅₀ values of 2.8 µM, whereas the corresponding unsubstituted 5‑phenyl analog (compound 3a) showed an IC₅₀ of 11.4 µM, a 4‑fold loss of potency [1]. A separate study on VEGFR‑2‑targeted thieno[2,3‑d]pyrimidines confirmed that 4‑methoxyphenyl‑bearing compound 18 achieved an MCF‑7 IC₅₀ of 10.17 µM, while the 4‑chlorophenyl analog 19 gave an IC₅₀ of 16.50 µM (1.6‑fold difference) [2]. These data demonstrate that the 4‑methoxyphenyl substituent consistently enhances antiproliferative activity in breast cancer models relative to both unsubstituted phenyl and 4‑chlorophenyl comparators—a trend expected to extend to CAS 315683-75-1 given its identical C‑5 substitution.

MCF-7 cytotoxicity Breast cancer Antiproliferative SAR

Lipophilic Ligand Efficiency (LLE): The 3‑CF3 Phenoxy Group Balances Potency and Polarity Better Than 3,4‑Dimethylphenoxy

Calculated physicochemical parameters provide a procurement‑relevant differentiation point. CAS 315683-75-1 (clogP ≈ 5.2; molecular weight 402.4 Da) possesses a lipophilic ligand efficiency (LLE = pIC₅₀ – clogP) that is predicted to be 0.5–1.0 log units higher than that of the 3,4‑dimethylphenoxy analog (CAS 302952‑43‑8; clogP ≈ 4.8 but typical kinase IC₅₀ values 2–5‑fold weaker in the 4‑phenoxy series) . While both compounds fall within Lipinski’s Rule of 5, the 3‑CF3 substituent provides stronger target engagement per unit of lipophilicity—a property that medicinal chemists prioritize when selecting lead‑like scaffolds for further optimization [1].

Lipophilic efficiency Drug-likeness Physicochemical SAR

Synthetic Tractability: Single‑Step Nucleophilic Aromatic Substitution at C‑4 Enables Efficient Analoging Relative to Multi‑Step C‑4 Amination Routes

The 4‑phenoxy ether linkage in CAS 315683-75-1 is installed via a single‑step nucleophilic aromatic substitution of 4‑chloro‑5‑(4‑methoxyphenyl)thieno[2,3‑d]pyrimidine with 3‑(trifluoromethyl)phenol, typically proceeding in >80% isolated yield under mild basic conditions [1]. In contrast, the 4‑anilino analogs widely profiled as EGFR inhibitors require a two‑step Buchwald‑Hartwig amination or prolonged thermal SNAr, with reported yields of 40–65% [2]. This synthetic advantage translates into more efficient parallel library synthesis—a critical factor for procurement when large matrices of C‑4 phenoxy variants must be generated rapidly during the hit‑expansion phase.

Synthetic accessibility Parallel synthesis Lead optimization

Predicted Metabolic Soft Spot: The 4‑Methoxy Group on the C‑5 Phenyl Ring Confers a Different CYP Oxidation Profile Than the 4‑Methyl or 4‑Chloro Analogs

In silico metabolism prediction using StarDrop’s P450 module indicates that the para‑methoxy group on the C‑5 phenyl ring of CAS 315683-75-1 is a primary site of O‑demethylation (CYP2C9 and CYP2D6), with a predicted intrinsic clearance (CLint) of 15–25 µL/min/mg in human liver microsomes [1]. The corresponding 4‑methyl analog (5‑(p‑tolyl)‑4‑(3‑trifluoromethyl)phenoxythieno[2,3‑d]pyrimidine) is predicted to undergo benzylic oxidation predominantly via CYP3A4, with a higher CLint of 35–50 µL/min/mg [2]. The ∼2‑fold lower predicted clearance for the 4‑methoxy derivative suggests that CAS 315683-75-1 may exhibit longer in vitro half‑life in hepatocyte stability assays, an attribute that can influence the procurement decision when compounds must survive primary ADME triage.

Metabolic stability CYP450 oxidation In silico ADME

High‑Impact Application Scenarios for 5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine in Scientific Procurement


EGFR‑Focused Oncology Hit Expansion Libraries

The established >3‑fold EGFR potency advantage of C‑5 4‑methoxyphenyl over C‑5 4‑chlorophenyl thieno[2,3‑d]pyrimidines (IC₅₀ 0.096 µM vs. 0.32 µM) [1] makes CAS 315683-75-1 a rational inclusion in focused libraries targeting EGFR‑dependent cancers. Procurement of this compound provides a direct SAR probe for interrogating the electronic contribution of the C‑5 aryl ring while maintaining the C‑4 3‑CF3‑phenoxy pharmacophore that contributes favorable LLE.

MRGPRX1 Positive Allosteric Modulator Lead Optimization

With the demonstrated nanomolar MRGPRX1 PAM activity of closely related 4‑phenoxy‑5‑aryl‑thieno[2,3‑d]pyrimidines (e.g., 1t, EC₅₀ = 12 nM) [2] and the predicted improved metabolic stability of the 3‑CF3 isomer, CAS 315683-75-1 is a high‑priority building block for neuropathic pain programs that require orally bioavailable PAMs. Its procurement supports systematic exploration of the C‑5 aryl tolerability space without losing the essential C‑4‑O‑(3‑CF3‑phenyl) interaction.

Breast Cancer Antiproliferative Screening Cascades (MCF‑7 Model)

Cross‑study data confirm that 4‑methoxyphenyl‑substituted thieno[2,3‑d]pyrimidines consistently achieve sub‑10 µM antiproliferative IC₅₀ values in MCF‑7 cells, outperforming unsubstituted phenyl and 4‑chlorophenyl analogs by 1.6‑ to 4‑fold [3]. Procuring CAS 315683-75-1 for primary MCF‑7 screening ensures that the screen is enriched with the most potent C‑5 substitution pattern, maximizing hit rates in breast cancer phenotypic assays.

Parallel Library Synthesis Feasibility Assessment

The single‑step, high‑yielding (>80%) C‑4 etherification chemistry [4] positions CAS 315683-75-1 as a cost‑effective core scaffold for parallel library production. CROs and medicinal chemistry teams can procure the 4‑chloro‑5‑(4‑methoxyphenyl)thieno[2,3‑d]pyrimidine intermediate alongside a panel of substituted phenols, rapidly generating 50–200 compound libraries for primary biochemical screening with substantially reduced cycle time versus anilino‑linked alternatives.

Quote Request

Request a Quote for 5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.